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Compound of Interest

Compound Name: Aticaprant

Cat. No.: B605669

Aticaprant Phase 3 Program: Technical Support
Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information and guidance regarding the
discontinuation of the Phase 3 clinical trial for Aticaprant (JNJ-67953964), a selective kappa
opioid receptor (KOR) antagonist investigated as an adjunctive treatment for major depressive
disorder (MDD) with moderate-to-severe anhedonia.

Frequently Asked Questions (FAQS)

Q1: What was the primary reason for the discontinuation of the Aticaprant Phase 3 VENTURA
program?

Al: Johnson & Johnson announced the discontinuation of the Phase 3 VENTURA development
program for Aticaprant due to "insufficient efficacy in the target patient population”[1][2][3].
While the compound was found to be safe and well-tolerated with no new safety signals
identified, it did not demonstrate the expected level of effectiveness in treating depressive
symptoms in the intended patient group[2][3].

Q2: What was the scientific rationale for investigating a kappa opioid receptor (KOR) antagonist
for major depressive disorder with anhedonia?
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A2: The kappa opioid receptor (KOR) system is implicated in the regulation of mood, stress,
and reward pathways. Activation of KOR by its endogenous ligand, dynorphin, can lead to
dysphoria and anhedonia (the inability to experience pleasure), core symptoms of depression.
The hypothesis was that by blocking the KOR with an antagonist like Aticaprant, the negative
effects of dynorphin would be inhibited, thereby alleviating depressive symptoms, particularly
anhedonia.[4][5]

Q3: What were the key characteristics of the patient population in the VENTURA Phase 3
trials?

A3: The trials enrolled adults (typically aged 18 to 64) diagnosed with Major Depressive
Disorder (MDD) who were experiencing a moderate-to-severe depressive episode. A key
inclusion criterion was the presence of moderate-to-severe anhedonia. Furthermore, the
participants had an inadequate response to their current antidepressant therapy, which was
required to be a stable dose of a selective serotonin reuptake inhibitor (SSRI) or a serotonin-
norepinephrine reuptake inhibitor (SNRI) for at least 6 weeks.[6][7][8][9][10]

Q4: Despite the Phase 3 outcome, were there any promising findings from earlier studies of
Aticaprant?

A4: Yes, earlier phase studies suggested a potential benefit. For instance, a Phase 2 study
showed that adjunctive treatment with Aticaprant led to a statistically significant reduction in
depressive symptom severity on the Montgomery-Asberg Depression Rating Scale (MADRS)
compared to placebo. The treatment effect was particularly noteworthy in a subgroup of
participants with elevated baseline anhedonia.[11] These promising early results provided the
rationale for advancing to the larger Phase 3 program.

Q5: Is there any information available on the quantitative outcomes of the Phase 3 VENTURA
trial?

A5: As of now, Johnson & Johnson has not publicly released detailed quantitative data from the
Phase 3 VENTURA program. The company has stated that full analyses are underway and will
be shared at a future medical meeting.[2][3][12]
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This section addresses potential questions and challenges researchers might face when
interpreting the Aticaprant Phase 3 results and planning future experiments.

Issue 1: Reconciling Promising Phase 2 Data with Phase 3 Failure
o Possible Explanations:

o Patient Heterogeneity: The broader and more diverse patient population in Phase 3 trials
may have diluted the treatment effect observed in a more selected Phase 2 population.

o Placebo Response: A higher-than-expected placebo response in the Phase 3 trials could
have masked the true efficacy of Aticaprant.

o Subgroup Effects: The positive signal in the Phase 2 anhedonia subgroup may not have
been robust enough to translate to a significant effect in the overall Phase 3 population.

o Experimental Recommendations:

o Conduct post-hoc analyses of the Phase 3 data (once available) to identify potential
patient subgroups that may have responded to treatment.

o In future studies of KOR antagonists, consider more stringent patient selection criteria or
enrichment strategies based on biomarkers related to the KOR system.

Issue 2: The Future of KOR Antagonism as a Therapeutic Target for MDD
o Considerations:

o The failure of Aticaprant, along with another KOR antagonist, navacaprant, in late-stage
trials for MDD raises questions about the viability of this mechanism of action for this
indication.[12][13]

o However, the company has indicated that based on the potential of the mechanism, they
will explore future development opportunities for Aticaprant in other areas of high unmet
need.[1][2][3]

e Research Directions:
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o Investigate the role of KOR in other CNS disorders where stress and anhedonia are

prominent features.

o Explore the potential of combining KOR antagonists with other classes of antidepressants

or therapeutic modalities.

o Develop a deeper understanding of the neurobiology of the KOR system to identify patient
populations most likely to benefit from this therapeutic approach.

Data Presentation

As specific quantitative efficacy data from the Phase 3 trial has not been released, the following
tables summarize the key design parameters of the VENTURA program based on publicly
available clinical trial information.

Table 1: Aticaprant Phase 3 VENTURA Program - Key Trial Design Parameters
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Parameter

Description

Official Title

A Randomized, Double-blind, Multicenter,
Parallel-group, Placebo-controlled Study to
Evaluate the Efficacy, Safety, and Tolerability of
Aticaprant 10 mg as Adjunctive Therapy in Adult
Participants With Major Depressive Disorder
(MDD) With Moderate-to-severe Anhedonia and
Inadequate Response to Current Antidepressant
Therapy (Example: VENTURA-2)[14]

Phase

Phase 3[6][15]

Study Design

Randomized, Double-blind, Placebo-controlled,
Parallel Assignment[6][7][14]

Target Population

Adults (18-64 years) with a DSM-5 diagnosis of
MDD, moderate-to-severe anhedonia, and
inadequate response to a stable dose of an
SSRI or SNRL[6][7][9][10]

Aticaprant 10 mg orally, once daily, as

Intervention adjunctive therapy to current antidepressant
(SSRI/SNRI).[7][14]
Placebo orally, once daily, as adjunctive therapy
Comparator

to current antidepressant (SSRI/SNRI).[7]

Primary Outcome Measure

Change from baseline in the Montgomery-
Asberg Depression Rating Scale (MADRS) total
score at Day 43.[14]

Treatment Duration

42 days (6 weeks) for the double-blind treatment
phase.[7][8][14]

Experimental Protocols

Methodology for Primary Efficacy Endpoint Assessment (Based on VENTURA-2 Protocol)
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The primary measure of efficacy was the change in the Montgomery-Asberg Depression Rating
Scale (MADRS) total score from baseline to Day 43.[14]

e Instrument: The Structured Interview Guide for the MADRS (SIGMA) was utilized for the
assessment to ensure consistency across investigators and sites.

e Assessment Schedule: The MADRS was administered at screening, baseline (Day 1, pre-
randomization), and at specified follow-up visits, including Day 43.

e Scoring: The MADRS is a 10-item, clinician-rated scale that assesses the severity of
depressive symptoms. Each item is scored on a 7-point scale (0-6), with a total score
ranging from 0O to 60. Higher scores indicate greater severity of depression.

e Analysis: The primary analysis would typically involve comparing the mean change in
MADRS total score from baseline to Day 43 between the Aticaprant and placebo groups.
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Caption: Aticaprant's mechanism of action as a KOR antagonist.
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Caption: Simplified workflow of the Aticaprant Phase 3 trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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